molecular formula C10H12N2O4 B2569018 Methyl 4-(dimethylamino)-3-nitrobenzoate CAS No. 82080-46-4

Methyl 4-(dimethylamino)-3-nitrobenzoate

Cat. No. B2569018
CAS RN: 82080-46-4
M. Wt: 224.216
InChI Key: UHUDTAQUGQEPRL-UHFFFAOYSA-N
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Description

“Methyl 4-(dimethylamino)-3-nitrobenzoate” is a chemical compound with the linear formula C10H13NO2 . It is a derivative of benzoic acid and is sold under the brand name Rhodiasolv PolarClean .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium 3,4-dimethoxysulfonate (DOST) was achieved by a spontaneous nucleation method . Another study reported the synthesis of a novel ionic stilbazolium derivative single crystal of 4-N,N-dimethylamino-4-N-methyl stilbazolium 2-formyl benzene sulfonate (DSFS) using methanol as the solvent by the slow evaporation technique .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like single-crystal X-ray diffraction (SCXRD). For example, the structure of DSFS was confirmed using SCXRD, revealing that it crystallized in a centrosymmetric pattern with P1 space group .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion. In the second step, the alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the linear optical constants such as cut-off wavelength, bandgap, extinction coefficient, Urbach energy, electrical conductivity, and optical conductivity of DSFS were found from ultraviolet–visible near infra-red spectroscopy (UV-Vis-NIR) .

Mechanism of Action

The mechanism of action for similar compounds involves a pre-equilibrium reaction followed by the addition of alcohol to the acetylpyridinium ion .

properties

IUPAC Name

methyl 4-(dimethylamino)-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-11(2)8-5-4-7(10(13)16-3)6-9(8)12(14)15/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUDTAQUGQEPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(dimethylamino)-3-nitrobenzoate

Synthesis routes and methods

Procedure details

To a stirred solution of 4.48 g (22.5 mmol) 4-Fluoro-3-nitro-benzoic acid methyl ester (Bioorg. Med. Chem.; 6; 8; 1998; 1185-1208) and 60.0 ml dimethylsulphoxid were added 2.23 g (27.0 mmol) dimethylamine hydrochloride and 6.54 g (47.3 mmol) potassium carbonate. The reaction mixture was stirred for 8 h at 60° C. in an autoclave and was reduced with high vacuum rotation evaporator at 65° C. The residue was diluted with dichloromethane, washed twice with water. The combined water phases were extracted with dichloromethane. The combined dichloromethane phases were washed with diluted sodium hydrogen carbonate solution, dried with sodium sulphate and concentrated. The oily crude was purified by column chromatography and the desired product 11a was obtained in 69% yield (3.48 g, 15.5 mmol).
Quantity
4.48 g
Type
reactant
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
6.54 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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